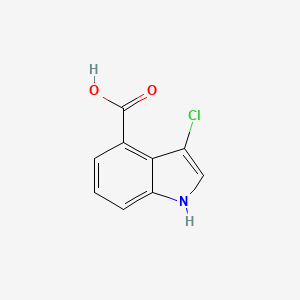

3-Chloro-1H-indole-4-carboxylic acid

Description

Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences

Indole derivatives are a cornerstone of medicinal chemistry, demonstrating a remarkable diversity of biological activities. nih.govbenthamscience.comnih.gov This versatility has led to their development as therapeutic agents for a wide range of diseases. The indole nucleus is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity.

The broad-ranging applications of indole derivatives stem from their ability to interact with various biological targets. They have been successfully developed into drugs for treating cancer, infections, and inflammatory conditions. nih.govopenmedicinalchemistryjournal.com For instance, vincristine, an indole alkaloid, is a widely used anticancer drug, while reserpine, another indole-based compound, has been used as an antihypertensive agent. benthamscience.comnih.gov The structural flexibility of the indole scaffold allows for fine-tuning of its biological activity through the introduction of different substituents. nih.gov

Table 1: Prominent Indole-Based Therapeutic Agents

| Compound | Therapeutic Application |

|---|---|

| Vincristine | Anticancer benthamscience.comnih.gov |

| Reserpine | Antihypertensive benthamscience.comnih.gov |

| Amedalin | Antidepressant nih.gov |

Overview of Halogenated Indole Scaffolds in Advanced Research

The introduction of halogen atoms into the indole scaffold, a process known as halogenation, is a powerful strategy in drug discovery and materials science. Halogens, particularly chlorine, bromine, and iodine, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.org

Halogenated indoles have shown enhanced biological activities in various contexts. For example, the presence of a bromine atom at the 5-position of some indole derivatives has been shown to strongly favor antiproliferative activity. nih.gov The phenomenon of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center, is increasingly recognized for its importance in molecular recognition and rational drug design. acs.org This interaction can contribute to the binding of a ligand to its protein target, enhancing its efficacy.

Specific Research Focus on 3-Chloro-1H-indole-4-carboxylic Acid and its Isomers

This compound, with the CAS number 1556154-44-9, is a specific halogenated indole derivative that has garnered attention in chemical research. sigmaaldrich.com Its structure is characterized by a chlorine atom at the C3 position and a carboxylic acid at the C4 position of the indole ring. The presence and position of these functional groups are critical in defining its chemical reactivity and potential biological activity.

Table 2: Physicochemical Properties of this compound and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | 1556154-44-9 | C₉H₆ClNO₂ | Chlorine at C3, Carboxylic acid at C4 sigmaaldrich.com |

| 3-Chloro-1H-indole-2-carboxylic acid | 28737-32-8 | C₉H₆ClNO₂ | Chlorine at C3, Carboxylic acid at C2 cas.org |

| 4-Chloro-1H-indole-3-carboxylic acid | 23872-36-8 | C₉H₆ClNO₂ | Chlorine at C4, Carboxylic acid at C3 alchempharmtech.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1H-indole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-6-4-11-7-3-1-2-5(8(6)7)9(12)13/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQDVTCFHYZUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1556154-44-9 | |

| Record name | 3-chloro-1H-indole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 1h Indole 4 Carboxylic Acid

Established and Novel Approaches for Indole (B1671886) Core Synthesis

The foundational step in synthesizing complex indoles is the construction of the core bicyclic structure. Classical methods often build the indole ring from acyclic precursors, allowing for the incorporation of substituents on the benzene ring from the outset.

A cornerstone of indole synthesis is the Fischer indole synthesis, a reaction discovered in 1883 that involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and an aldehyde or ketone. For the synthesis of a 4-carboxyindole, this method would employ a starting phenylhydrazine with a carboxylic acid group (or a precursor) positioned ortho to the hydrazine moiety. The reaction proceeds through a-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring. Various Brønsted and Lewis acids, including HCl, H₂SO₄, ZnCl₂, and polyphosphoric acid (PPA), can be used to catalyze the reaction.

Modern variations of the Fischer synthesis have been developed to improve yields and expand the scope, such as a palladium-catalyzed version that couples aryl bromides with hydrazones. These methods are crucial for preparing indole scaffolds that are pre-functionalized at the C4 position.

Regioselective Chlorination Strategies at the C3 Position of the Indole Nucleus

The C3 position of the indole ring is inherently electron-rich and is the most nucleophilic site, making it highly susceptible to electrophilic aromatic substitution. This intrinsic reactivity is exploited for direct halogenation.

Electrophilic chlorination is the most common strategy for introducing a chlorine atom at the C3 position. A variety of chlorinating agents can be employed for this purpose. Reagents such as N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are effective for the C3-chlorination of the indole nucleus. The reaction conditions, including the choice of solvent and temperature, can be tuned to achieve high selectivity for the 3-chloro product. For instance, even with an electron-withdrawing trifluoromethyl group at the C2 position, indole reacts readily with NCS to afford the 3-chloro derivative in high yield without the need for a Lewis acid catalyst. The presence of a deactivating group, such as a carboxylic acid at the C4 position, may necessitate harsher conditions or specific catalytic systems to achieve efficient chlorination at C3.

The table below summarizes common reagents used for the regioselective chlorination of indoles at the C3 position.

| Reagent | Typical Conditions | Notes |

| N-Chlorosuccinimide (NCS) | CH₂Cl₂ or CH₃CN, room temp. | Mild and selective for the C3 position. |

| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane, 0 °C to r.t. | Can lead to dichlorination if not controlled. |

| Chlorine (Cl₂) | Inert solvent, low temp. | Highly reactive, can be difficult to control. |

| 1,3-Dichloro-5,5-dimethylhydantoin | THF or DMF | An alternative, stable source of electrophilic chlorine. |

Methodologies for Carboxylic Acid Functionalization at the C4 Position

Functionalizing the C4 position of the indole ring is considerably more challenging than modifying the C3 position. The C4-H bond is part of the benzenoid ring, which is less reactive towards electrophilic substitution than the pyrrole ring. Consequently, direct carboxylation is difficult, and modern synthetic chemistry has turned to advanced C-H activation techniques.

A prevalent strategy involves the use of a directing group (DG) to guide a transition metal catalyst to the desired C4 position. A removable group, such as a pivaloyl or formyl group, can be installed at the C3 position. This directing group chelates to a metal catalyst (e.g., Palladium or Ruthenium), positioning it in proximity to the C4-H bond and facilitating its activation and subsequent functionalization. This approach has been successfully used for the C4-arylation of indoles, which can then be further manipulated to yield a carboxylic acid. Another innovative, metal-free approach uses BBr₃ to achieve chelation-assisted C-H borylation at the C4 position, directed by a pivaloyl group at C3. The resulting boronic acid derivative is a versatile intermediate that can be converted to a carboxylic acid.

| Directing Group (Position) | Catalyst System | Functionalization | Resulting Intermediate |

| Pivaloyl (C3) | Pd(OAc)₂ / Ag₂CO₃ | Arylation with Aryl Iodides | C4-Aryl Indole |

| Formyl (C3) | Ru₃(CO)₁₂ / K₂CO₃ | Alkenylation with Alkenes | C4-Alkenyl Indole |

| Pivaloyl (C3) | BBr₃ (metal-free) | Borylation | C4-Borylated Indole |

| Formyl (C3) + Glycine | Pd(OAc)₂ / AgTFA | Arylation with Aryl Iodides | C4-Aryl Indole |

Targeted Synthesis of 3-Chloro-1H-indole-4-carboxylic Acid Derivatives

Synthesizing the target molecule requires a logical sequence of the reactions discussed above. The order of introducing the chloro and carboxylic acid groups is critical to managing the reactivity and selectivity at each step.

Multi-Step Synthetic Sequences from Precursors

A logical multi-step approach to this compound would likely involve the initial synthesis of an indole-4-carboxylic acid precursor, followed by chlorination at the C3 position. A plausible synthetic route could commence with a pre-functionalized benzene derivative, such as 2-methyl-3-nitrobenzoic acid.

One potential sequence is outlined below:

Indole Core Formation : The synthesis could begin with the construction of the indole-4-carboxylic acid scaffold. For example, using a Leimgruber-Batcho indole synthesis starting from 2-methyl-3-nitrobenzoic acid. This would involve the formation of an enamine, followed by reductive cyclization to yield indole-4-carboxylic acid.

Esterification : The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions and improve solubility during subsequent steps.

Regioselective C3-Chlorination : The resulting indole-4-carboxylate would then be subjected to electrophilic chlorination using a reagent like N-chlorosuccinimide (NCS) to introduce the chlorine atom at the C3 position. The deactivating effect of the C4-ester group must be considered, potentially requiring optimized reaction conditions.

Hydrolysis : The final step would be the hydrolysis of the ester group to liberate the free carboxylic acid, yielding the target molecule, this compound.

This approach prioritizes the more difficult C4-functionalization by incorporating it into the starting material, followed by the generally more facile C3-electrophilic chlorination. A similar multi-step strategy has been successfully employed for the synthesis of the related compound, 4-chloroindole-3-acetic acid, starting from 2-chloro-6-nitrotoluene.

One-Pot and Cascade Reactions in Indole-4-carboxylic Acid Formation

Cascade reactions, where multiple bond-forming events occur sequentially in a single pot, offer an elegant and efficient method for building molecular complexity. In the context of indole synthesis, cascade reactions are powerful tools for creating complex, polycyclic indole alkaloids. For instance, an acid-catalyzed cascade reaction has been reported to convert methyl 1H-indole-4-carboxylate into a novel and complex tetracyclic indole scaffold in a single step.

While these reactions showcase the potential for rapid assembly of intricate structures from indole precursors, specific cascade reactions for the direct, one-pot synthesis of this compound from simple acyclic starting materials are not yet well-established. The development of such a process would require a sophisticated catalyst system capable of orchestrating C-N bond formation, cyclization, C4-carboxylation, and C3-chlorination with complete control over regioselectivity. Current research in the field continues to push the boundaries of what is possible with cascade catalysis.

Advanced Synthetic Techniques for 4-Carboxyindoles

The synthesis of 4-carboxyindoles has been significantly advanced by the development of transition-metal-catalyzed C-H activation. As previously discussed, these methods provide a modern alternative to classical syntheses that rely on pre-functionalized starting materials. The ability to directly functionalize the C4-H bond of a readily available indole scaffold is a highly desirable and atom-economical approach.

Ruthenium- and Palladium-catalyzed reactions have proven particularly effective. For example, a ruthenium catalyst can achieve highly regioselective functionalization at the C4 position by using the aldehyde group at C3 as a directing group. Similarly, palladium catalysis, often in conjunction with a transient directing group like glycine, can facilitate the C4-arylation of indole-3-carbaldehydes. These C4-functionalized indoles serve as key intermediates that can be elaborated into the desired 4-carboxylic acid derivatives.

These advanced techniques offer several advantages, including:

High Regioselectivity : Overcoming the inherent reactivity preference for the C2 and C3 positions.

Functional Group Tolerance : Allowing for the synthesis of complex and highly decorated indole molecules.

Step Economy : Reducing the number of steps required compared to traditional multi-step sequences.

The continued development of novel directing groups and more efficient catalytic systems promises to further enhance the accessibility of 4-carboxyindoles and their derivatives, including the challenging target of this compound.

Organometallic Catalysis in Chlorination and Carboxylation Reactions

Organometallic catalysis provides powerful tools for the functionalization of heterocyclic compounds. While direct synthesis of this compound via a single organometallic procedure is not prominently documented, the construction of this molecule can be envisaged through sequential or convergent strategies using metal catalysts.

Palladium-catalyzed cross-coupling reactions, for example, are instrumental in forming C-C and C-X bonds. A hypothetical approach could involve the synthesis of an indole-4-carboxylic acid precursor, followed by a regioselective C-H chlorination at the C3 position. Transition metals like palladium, rhodium, or ruthenium are known to catalyze direct C-H functionalization, although achieving selectivity at the C3 position in the presence of a C4-carboxylic acid can be challenging due to directing group effects.

Alternatively, a strategy could involve the cyclization of a suitably substituted benzene derivative. For instance, a Larock indole synthesis could be adapted, using a substituted aniline and an alkyne, where the chloro and carboxyl functionalities are already in place on the starting materials, guided by a palladium catalyst.

Table 1: Potential Organometallic Reactions in Indole Synthesis

| Reaction Type | Catalyst Example | Reactant 1 | Reactant 2 | Potential Application |

|---|---|---|---|---|

| C-H Chlorination | Pd(OAc)₂ | 1H-indole-4-carboxylic acid | Cl-source (e.g., NCS) | Direct chlorination of the indole core. |

| Suzuki Coupling | Pd(PPh₃)₄ | 4-Bromo-3-chloroaniline derivative | Boronic acid derivative | Formation of the benzene portion of the indole. |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | 2-alkynyl-aniline derivative | --- | Key step in indole ring formation. |

Electrocatalytic and Photoredox Methodologies for Indole Functionalization

Modern synthetic methods increasingly rely on electrocatalysis and photoredox catalysis to achieve transformations under mild conditions. These techniques utilize electricity or light, respectively, to generate highly reactive radical intermediates that can functionalize heterocyclic rings.

For the synthesis of this compound, a photoredox-catalyzed approach could be employed for the chlorination step. Using a suitable photocatalyst (e.g., an iridium or ruthenium complex) and a simple chloride source, visible light can initiate a process of radical C-H chlorination. The inherent reactivity of the C3 position of the indole ring makes it a plausible target for such a reaction, although selectivity can be an issue.

Electrochemical methods offer another avenue. Anodic oxidation could be used to generate an electrophilic chlorine species in situ or to activate the indole ring itself towards nucleophilic attack by a chloride source. These methods can often be performed at room temperature without the need for harsh chemical oxidants, representing a greener alternative to traditional methods.

Solid-Phase Synthesis Applications for Indole Carboxylic Acids

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds, which is particularly useful in medicinal chemistry. This methodology can be applied to the synthesis of diversely substituted indole carboxylic acids.

In a typical solid-phase approach, an indole scaffold is attached to a solid support (resin), often via the indole nitrogen or a carboxylic acid handle. The resin-bound indole can then be subjected to a series of chemical reactions to introduce diversity. For the target molecule, an indole-4-carboxylic acid could be anchored to the resin. The subsequent chlorination at the C3 position could be performed using various reagents. After the desired transformations are complete, the final product is cleaved from the solid support. This approach allows for high-throughput synthesis and simplified purification, as excess reagents and by-products are simply washed away from the resin-bound product.

Chemical Transformations and Derivatization of this compound

The presence of three distinct functional regions—the carboxylic acid, the indole nitrogen, and the chlorinated pyrrole ring—gives this compound a rich and versatile chemical reactivity.

Reactivity of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group at the C4 position is a key handle for derivatization. It undergoes typical reactions of carboxylic acids, allowing for the synthesis of esters, amides, and other related functional groups.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) leads to the formation of the corresponding ester. This process, known as Fischer esterification, is a reversible reaction. libretexts.orgopenstax.org

Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine. This transformation typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid towards nucleophilic attack by the amine. openstax.orgmdpi.comjackwestin.com Direct thermal amidation is often difficult as the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. jackwestin.com

Table 2: Representative Reactions of the Carboxylic Acid Moiety

| Reaction | Reagents | Product Type |

|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl 3-chloro-1H-indole-4-carboxylate |

| Amidation | Benzylamine, DCC | N-benzyl-3-chloro-1H-indole-4-carboxamide |

| Reduction | LiAlH₄, then H₂O | (3-Chloro-1H-indol-4-yl)methanol |

Functional Group Transformations at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring possesses a slightly acidic proton (pKa ≈ 17) and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic indolide anion. researchgate.net This anion can then react with various electrophiles to afford N-substituted derivatives.

Common transformations include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) to introduce an alkyl group.

N-Acylation: Reaction with acyl chlorides or anhydrides (e.g., benzoyl chloride) to form N-acylindoles. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to produce N-sulfonylated indoles, which can serve as protecting groups.

These modifications can significantly alter the electronic properties and biological activity of the parent molecule.

Table 3: Potential N1-Functionalization Reactions

| Reaction Type | Electrophile | Base | Product |

|---|---|---|---|

| N-Methylation | Methyl iodide (CH₃I) | NaH | 3-Chloro-1-methyl-1H-indole-4-carboxylic acid |

| N-Benzylation | Benzyl bromide (BnBr) | K₂CO₃ | 1-Benzyl-3-chloro-1H-indole-4-carboxylic acid |

Electrophilic and Nucleophilic Reactivity of the Chlorinated Indole System

The indole ring is an electron-rich aromatic system, making it generally susceptible to electrophilic substitution, particularly at the C3 position. researchgate.net However, in this compound, the C3 position is already substituted. The electronic nature of the substituents significantly influences the reactivity of the remaining positions.

Electrophilic Reactivity: Both the chlorine atom at C3 and the carboxylic acid group at C4 are electron-withdrawing groups, which deactivates the indole ring towards further electrophilic aromatic substitution. The chlorine atom is generally considered an ortho-, para-director, while the carboxylic acid is a meta-director. Their combined deactivating effect makes subsequent electrophilic attack difficult, but if it were to occur, it would likely be directed to the C6 position of the benzene ring.

Nucleophilic Reactivity: The presence of the electron-withdrawing chloro group at C3 could potentially make the C2 position susceptible to nucleophilic attack, although this is generally not a facile process on the indole ring itself. More commonly, nucleophilic substitution reactions on chlorinated heterocycles require activation, for instance, through the formation of an N-oxide or the presence of other strongly electron-withdrawing groups. The reactivity of related compounds like 2-chloro-3H-indol-3-one with nucleophiles suggests that under certain conditions, the chloro-substituted position can be a site for substitution. researchgate.net

Selective Reactions at the Pyrrole Ring and Benzene Ring

The reactivity of the this compound scaffold is characterized by the interplay of the substituent groups on both the pyrrole and benzene rings. The electron-rich nature of the indole nucleus generally favors electrophilic substitution, while the specific positions of the chloro and carboxylic acid groups dictate the regioselectivity of these reactions. This section explores the selective functionalization possibilities at both the pyrrole and benzene moieties of the title compound, including reactions involving the carboxylic acid group itself.

Reactions at the Pyrrole Ring

The pyrrole ring of indole is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic. However, in this compound, this position is blocked by a chlorine atom. Consequently, electrophilic substitution is anticipated to occur predominantly at the C2 position. The N-H proton of the indole is also acidic and can be removed by a base, allowing for N-alkylation or N-acylation.

Electrophilic Substitution at C2: The presence of an electron-withdrawing chlorine atom at C3 deactivates the pyrrole ring to some extent, but the C2 position remains the most favorable site for electrophilic attack due to the influence of the ring nitrogen. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed at this position under appropriate conditions.

N-Alkylation: The nitrogen atom of the indole ring can be deprotonated using a suitable base, such as sodium hydride, to form the corresponding anion. This nucleophilic nitrogen can then react with various alkylating agents to yield N-alkylated derivatives. This reaction is often high-yielding and selective for the nitrogen atom. rsc.orggoogle.comyoutube.com

The following table provides representative, hypothetical examples of selective reactions at the pyrrole ring based on established indole chemistry.

| Reaction | Reagent/Conditions | Expected Product | Position of Reaction |

| Nitration | HNO₃, H₂SO₄ | 3-Chloro-2-nitro-1H-indole-4-carboxylic acid | C2 |

| Bromination | Br₂, Acetic Acid | 2-Bromo-3-chloro-1H-indole-4-carboxylic acid | C2 |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 2-Acetyl-3-chloro-1H-indole-4-carboxylic acid | C2 |

| N-Methylation | NaH, then CH₃I in THF/DMF | 3-Chloro-1-methyl-1H-indole-4-carboxylic acid | N1 |

| N-Benzylation | K₂CO₃, Benzyl bromide in DMF | 1-Benzyl-3-chloro-1H-indole-4-carboxylic acid | N1 |

Reactions at the Benzene Ring and Carboxylic Acid Group

The benzene portion of the indole ring is generally less reactive towards electrophiles than the pyrrole ring. The directing effect of the fused pyrrole system, combined with the deactivating, meta-directing carboxylic acid group at the C4 position, will influence the outcome of electrophilic aromatic substitution on the benzene ring. numberanalytics.com Furthermore, the carboxylic acid functional group itself is amenable to a variety of transformations.

Electrophilic Aromatic Substitution: The indole nucleus as a whole directs electrophiles to the C5 and C7 positions. However, the carboxylic acid group at C4 is an electron-withdrawing group and a meta-director. numberanalytics.com This deactivates the benzene ring towards electrophilic attack. The interplay of these effects would likely lead to substitution at the C6 position, which is meta to the carboxylic acid and para to the C7a-N1 bond of the pyrrole ring. Such reactions would likely require forcing conditions.

Reactions of the Carboxylic Acid Group: The carboxylic acid at the C4 position can undergo standard transformations.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or coupling agents like DCC will yield the corresponding ester. orgsyn.orgorganic-chemistry.orgchemguide.co.ukmasterorganicchemistry.com This is a common derivatization to modify the solubility and biological activity of the parent acid.

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine, typically in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxyl group. acs.orgresearchgate.netacs.orgnih.govencyclopedia.pub

The following table provides representative examples of selective reactions involving the benzene ring and the carboxylic acid group.

| Reaction | Reagent/Conditions | Expected Product | Position of Reaction |

| Nitration | HNO₃, H₂SO₄ (harsher conditions) | 3-Chloro-6-nitro-1H-indole-4-carboxylic acid | C6 |

| Esterification (Methyl Ester) | Methanol, H₂SO₄ (cat.), reflux | Methyl 3-chloro-1H-indole-4-carboxylate | C4 (Carboxyl) |

| Amidation (Benzylamide) | Benzylamine, DCC, DMAP in CH₂Cl₂ | N-Benzyl-3-chloro-1H-indole-4-carboxamide | C4 (Carboxyl) |

Theoretical and Computational Investigations of 3 Chloro 1h Indole 4 Carboxylic Acid

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic structure and reactivity of molecules. These in silico methods provide insights into molecular properties at the atomic level, complementing experimental data.

Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the geometric and electronic properties of molecules. For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable conformation (geometry optimization) and to calculate various electronic properties.

In a study on a related indole compound, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, DFT was used to compare the gas-phase geometry with the solid-phase crystal structure obtained from X-ray diffraction. researchgate.net This type of analysis for 3-Chloro-1H-indole-4-carboxylic acid would reveal bond lengths, bond angles, and dihedral angles of its most stable conformer. Such data is crucial for understanding the molecule's three-dimensional shape and how it might interact with biological targets.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Cl | Data not available | ||

| C-C (indole) | Data not available | ||

| C-N (indole) | Data not available | ||

| C-C (carboxyl) | Data not available | ||

| C-O (carboxyl) | Data not available | ||

| O-H (carboxyl) | Data not available | ||

| C-N-C | Data not available | ||

| C-C-Cl | Data not available |

Note: This table is illustrative. Specific values for this compound are not currently available in published research.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. libretexts.org

For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the indole ring, the chlorine atom, and the carboxylic acid group would highlight the nucleophilic and electrophilic sites. This information is invaluable for predicting reaction mechanisms and designing new synthetic pathways.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Note: This table is illustrative. Specific values for this compound are not currently available in published research.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stability derived from these interactions (hyperconjugation).

A study on 3-Chloro-4-Hydroxyquinolin-2(1H)-One utilized NBO analysis to understand its electronic structure and stability. ijcce.ac.ir A similar analysis for this compound would provide insights into the delocalization of electron density, the nature of the bonds (e.g., the C-Cl and C-N bonds), and the stabilizing intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the indole nitrogen.

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For instance, the MEP surface of a 3-methyl-indole derivative showed negative potential over the indole ring system. researchgate.net For this compound, an MEP map would likely show a negative potential around the oxygen atoms of the carboxylic acid group and a positive potential near the carboxylic hydrogen and the N-H proton of the indole ring. The chlorine atom's influence on the ring's electron distribution would also be visualized.

Molecular Modeling and Simulation Studies

While quantum chemical studies focus on the static properties of a single molecule, molecular modeling and simulation techniques allow for the investigation of the dynamic behavior of molecules and their interactions with their environment.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational changes of a molecule and its interactions with other molecules, such as solvent or a biological receptor.

A study on 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid used MD simulations to confirm the dynamic stability of the molecule within the binding pocket of a target protein. nih.gov For this compound, MD simulations could be used to understand its behavior in an aqueous solution, including its hydration shell and potential for dimerization through hydrogen bonding. Furthermore, if a biological target is identified, MD simulations could elucidate the key interactions responsible for its binding affinity and selectivity.

Computational Approaches for Predicting Reactivity and Selectivity

Computational methods are instrumental in predicting the chemical reactivity and selectivity of this compound, offering insights that can guide its synthetic modification and application. These approaches range from quantum mechanics (QM) to machine learning models. nih.govrsc.org

The reactivity of the indole ring system in this compound is influenced by the electron-donating nature of the nitrogen atom and the electronic effects of the chloro and carboxylic acid substituents. Computational models can predict sites susceptible to electrophilic or nucleophilic attack. For instance, calculations of atomic charges and frontier molecular orbitals (HOMO and LUMO) can highlight the most reactive positions on the molecule.

Machine learning algorithms can also be trained on extensive reaction databases to predict the outcomes of chemical reactions, including regioselectivity and stereoselectivity. rsc.org For this compound, such models could predict the most likely position for further functionalization, such as nitration, halogenation, or acylation.

An illustrative representation of how computational tools can predict site selectivity for an electrophilic aromatic substitution on a related indole derivative is shown in the table below. The energies of the intermediate sigma complexes for substitution at different positions are calculated, with the lowest energy indicating the most favored position.

| Position of Electrophilic Attack | Calculated Relative Energy of Intermediate (kcal/mol) | Predicted Major Product |

|---|---|---|

| C2 | -5.2 | |

| C5 | 0.0 | ✓ |

| C6 | +1.8 | |

| C7 | +3.5 |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and QSAR modeling are vital computational techniques for the ligand-based design of new therapeutic agents. nih.gov These methods establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

Ligand-based QSAR studies are particularly useful when the three-dimensional structure of the biological target is unknown. For a series of indole carboxylic acid derivatives, including analogs of this compound, a QSAR model can be developed to predict their inhibitory activity against a particular enzyme or receptor. nih.gov

The process involves calculating a set of molecular descriptors for each compound, which can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). nih.gov Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity. acs.org A robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives. researchgate.net

The following table provides an example of the types of descriptors that might be used in a QSAR study of indole carboxylic acid derivatives and their hypothetical contribution to biological activity.

| Descriptor | Type | Correlation with Activity |

|---|---|---|

| Molecular Weight | 1D | Negative |

| LogP (Hydrophobicity) | 1D | Positive |

| Molar Refractivity | 2D | Positive |

| Electrostatic Field (at a specific grid point) | 3D | Negative |

| Steric Field (at a specific grid point) | 3D | Positive |

Fragment-based drug design (FBDD) is a powerful strategy for the discovery of lead compounds. mdpi.com This approach can be applied computationally to design novel derivatives of this compound. The core structure can be considered a key fragment that binds to a specific pocket of a target protein.

The process involves computationally screening a library of small molecular fragments to identify those that can bind in proximity to the core fragment. These fragments can then be computationally linked to the this compound scaffold to generate new molecules with potentially higher binding affinities. researchgate.net This "deconstruction-reconstruction" approach allows for the exploration of a vast chemical space to identify promising new ligands. mdpi.com

An example of how fragment-based design could be applied to this compound is outlined in the table below.

| Core Fragment | Target Binding Site Sub-pocket | Identified Fragment for Linking | Computationally Designed New Molecule |

|---|---|---|---|

| This compound | Hydrophobic pocket | Phenyl group | 3-Chloro-5-phenyl-1H-indole-4-carboxylic acid |

| This compound | Hydrogen bond donor site | Amine group | 3-Chloro-6-amino-1H-indole-4-carboxylic acid |

Structure Activity Relationship Sar Studies of 3 Chloro 1h Indole 4 Carboxylic Acid and Its Analogs

Impact of Chloro Substitution at the C3 Position on Molecular Interactions

The C3 position of the indole (B1671886) ring is its most nucleophilic site, making it a common point for substitution in synthetic chemistry. chemrxiv.orgnih.gov Introducing a substituent at this position can significantly alter the molecule's electronic and steric profile, thereby influencing its biological activity. scirp.org The placement of a chlorine atom at C3, as seen in 3-Chloro-1H-indole-4-carboxylic acid, imparts several key characteristics that can modulate its interaction with biological targets.

Electronic Effects : Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density of the pyrrole ring, particularly at the C2 and N1 positions, which can influence the molecule's ability to participate in charge-based or hydrogen-bonding interactions. This modification of the indole's electronic character is a critical factor in its binding affinity for various proteins. researchgate.net

Steric and Hydrophobic Contributions : The chlorine atom adds steric bulk to the C3 position. This can be a crucial determinant for activity, either by providing a better fit into a specific hydrophobic pocket of a target protein or by causing steric hindrance that prevents binding to off-target sites, thereby improving selectivity. In many cases, halogen substitutions are found to be favorable for biological activity. sci-hub.se

The functionalization at the C3 position is a well-established strategy for creating diverse indole derivatives with a wide range of biological activities, including antimicrobial and antitumor properties. scirp.orgrsc.org The specific choice of a chloro group provides a balance of electronic modification and steric bulk that is often exploited in drug design.

Role of the Carboxylic Acid Group at C4 in Target Binding

The primary roles of the C4-carboxylic acid group in target binding include:

Hydrogen Bonding : The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). This dual capability allows it to form strong and highly directional hydrogen bonds with amino acid residues in a protein's binding site, such as serine, threonine, or asparagine.

Ionic Interactions (Salt Bridges) : As a weak organic acid, the carboxylate group is typically ionized at physiological pH, carrying a negative charge. ontosight.ai This allows it to form strong ionic bonds, or salt bridges, with positively charged residues like arginine, lysine, or histidine in a receptor or enzyme active site. This is a common and powerful binding motif for many drugs. For instance, studies on indole-3-carboxylic acid derivatives have shown their high affinity for the angiotensin II receptor, likely mediated by such interactions. nih.gov

Chelation of Metal Ions : In metalloenzymes, the carboxylic acid group can participate in the chelation of essential metal ions in the active site. Research on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors revealed that the carboxyl group, in conjunction with the indole nucleus, was crucial for chelating two Mg²⁺ ions within the enzyme's active site, thereby inhibiting its function. nih.gov It is plausible that a C4-carboxylic acid could perform a similar role in other metalloenzymes.

Influence of Substituents on the Indole Nitrogen (N1) on Bioactivity

The hydrogen atom on the indole nitrogen (N1) is a potential hydrogen bond donor, and its presence or absence can dramatically affect a compound's biological activity. sci-hub.se Modification at the N1 position can alter the molecule's binding mode, change its pharmacological profile from an agonist to an antagonist, or abolish activity altogether.

A clear example of this is seen in structure-activity relationship studies of 5-HT₆ receptor agonists. science.gov A series of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles were synthesized and evaluated. The research found that for a compound to exhibit potent agonist properties, the indole N1 position needed to be unsubstituted (i.e., contain a hydrogen atom). science.gov This suggests the N-H group is involved in a critical hydrogen bond interaction with the receptor that is necessary for activation.

The dramatic impact of N1 substitution is highlighted by the following findings:

N1-Unsubstituted (Agonist) : The parent compound with an N-H group acts as a full agonist at the 5-HT₆ receptor.

N1-Substituted (Antagonist) : When a benzenesulfonyl group was introduced at the N1 position, the pharmacological activity completely switched from a full agonist to a 5-HT₆ receptor antagonist. science.gov

This demonstrates that the N1 position is a highly sensitive "switch" for modulating bioactivity. While some classes of indole derivatives require N1 substitution for activity, others depend on the N-H group for a key interaction, making this position a critical focus in SAR studies. sci-hub.se

| Compound Modification | N1-Substituent | Resulting Activity at 5-HT₆ Receptor | Reference |

| Parent Compound | -H (unsubstituted) | Full Agonist | science.gov |

| Analog | Benzenesulfonyl | Antagonist | science.gov |

Positional Isomerism Effects on Biological Activity and Selectivity (e.g., C2, C3, C5, C6, C7 chloro-indole carboxylic acids)

The specific placement of substituents on the indole scaffold is fundamental to a molecule's interaction with its biological target. researchgate.net Shifting a functional group, such as a chloro or carboxylic acid group, to a different position results in a positional isomer with a distinct three-dimensional shape and electronic distribution. This can lead to significant changes in biological activity, binding affinity, and receptor selectivity. mdpi.com

The importance of substituent placement is evident across various studies on indole derivatives:

CB1 Receptor Modulators : In the development of allosteric modulators for the cannabinoid CB1 receptor, SAR studies were performed on a 1H-indole-2-carboxamide scaffold. These studies led to the synthesis of 5-chloro-3-ethyl-1H-indole-2-carboxylic acid as a key intermediate. nih.gov The activity of this scaffold, with its C5-chloro and C2-carboxylic acid arrangement, highlights that specific positional arrangements are required for potent modulation of the CB1 receptor. Comparing this to the 3-chloro-4-carboxylic acid scaffold underscores how different positional isomers are optimized for entirely different biological targets.

HIV-1 Fusion Inhibitors : Research on bis-indole compounds as HIV-1 fusion inhibitors demonstrated that the linkage position between the two indole rings was critical for activity. Compounds with a 6-6' linkage showed the highest potency. When the linkage was changed to 5-6', 6-5', or 5-5', both the binding affinity and the antiviral activity were significantly reduced. nih.gov This illustrates that even subtle changes in the relative orientation of the indole rings can disrupt the optimal interaction with the target protein, gp41.

HIV-1 Integrase Inhibitors : In a study aimed at optimizing indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, modifications were explored at the C3 and C6 positions. The results showed that introducing halogenated aniline groups at the C6 position and long-chain substituents at the C3 position markedly improved the inhibitory effect. nih.gov This again emphasizes that each position on the indole ring offers a unique vector for exploring interactions within a binding site, and activity is highly dependent on the specific substitution pattern.

These examples collectively demonstrate that the biological activity of chloro-indole carboxylic acids is highly sensitive to positional isomerism. The precise arrangement of the chloro and carboxylic acid groups, as well as other substituents, dictates the molecule's ability to fit within a specific binding pocket and engage in the necessary molecular interactions for a desired biological effect.

| Indole Scaffold | Target | Key Positional Features for Activity | Reference |

| 5-Chloro-1H-indole-2-carboxamides | Cannabinoid CB1 Receptor | Chloro group at C5 and carboxamide at C2 are crucial. | nih.gov |

| Bis-indoles | HIV-1 gp41 | 6-6' linkage between indole rings is optimal; other linkages (5-6', 6-5', 5-5') reduce activity. | nih.gov |

| Indole-2-carboxylic acids | HIV-1 Integrase | Carboxylic acid at C2 for metal chelation; halogenated groups at C6 and long chains at C3 enhance activity. | nih.gov |

Comparative SAR with Other Halogenated Indole Scaffolds

Halogens are frequently incorporated into drug candidates to enhance biological activity, modulate metabolic stability, and improve membrane permeability. nih.gov The choice of halogen (fluorine, chlorine, bromine, or iodine) can have a significant impact on the SAR, as each halogen possesses distinct properties of size, electronegativity, and lipophilicity. sci-hub.senih.gov

Comparative studies reveal important trends:

Influence on Receptor Agonism : In the development of 5-HT₆ receptor agonists based on the 2-methyl-3-(tetrahydropyridin-4-yl)-1H-indole scaffold, halogen substituents at the C5 position were found to be essential for potent agonist activity. Specifically, compounds with 5-fluoro, 5-chloro, or 5-bromo groups all demonstrated high potency, suggesting that for this particular target, the presence of a halogen in that position is a key requirement, with some interchangeability between chlorine, fluorine, and bromine. science.gov

Impact on Antibacterial Activity : A comparative study on the antimicrobial activity of 2,5-disubstituted-4-thiazolidinones bearing different halogenated phenyl groups found that the presence of a fluoro group in addition to a chloro group (a 3-chloro-4-fluorophenyl moiety) had a marked positive influence on antibacterial activity compared to chloro-only substituted analogs. researchgate.net This indicates that in some scaffolds, a combination of halogens or the specific properties of fluorine (high electronegativity, small size) can lead to superior activity.

General Trends in Bioactivity : Bromination is a common feature in marine natural products and often increases biological activity significantly. nih.gov Across medicinal chemistry, halogenation is a common strategy to improve binding affinity. The specific choice of halogen often depends on the steric and electronic requirements of the target's binding site. For example, the larger size of bromine compared to chlorine may provide a better fit in a larger hydrophobic pocket, while the higher electronegativity of fluorine may be optimal for specific electronic or hydrogen-bonding interactions.

| Scaffold | Halogen Substitution | Effect on Biological Activity | Reference |

| 2-Methyl-3-(tetrahydropyridin-4-yl)-1H-indole | 5-Fluoro, 5-Chloro, or 5-Bromo | Essential for potent 5-HT₆ receptor agonism. | science.gov |

| 4-Thiazolidinones | 3-Chloro-4-fluorophenyl vs. Chlorophenyl | The additional fluoro group markedly enhanced antibacterial activity. | researchgate.net |

| General Marine Natural Products | Bromination | Often leads to a significant increase in biological activity. | nih.gov |

Mechanistic Insights into the Biological Activity of 3 Chloro 1h Indole 4 Carboxylic Acid Derivatives

Molecular Target Identification and Validation

The biological effects of 3-Chloro-1H-indole-4-carboxylic acid derivatives are initiated by their interaction with specific molecular targets. These interactions can range from enzyme inhibition to receptor modulation and interference with macromolecular complexes.

HIV-1 Integrase: While direct studies on this compound derivatives are limited, research on the isomeric indole-2-carboxylic acid scaffold provides a strong model for potential anti-HIV activity. Indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govresearchgate.net The proposed mechanism involves the indole (B1671886) core and the C2 carboxyl group acting as a pharmacophore that chelates the two essential Mg²⁺ ions within the enzyme's active site. nih.govmdpi.com This interaction functionally sequesters the metal cofactors, thereby inhibiting the strand transfer reaction, a critical step in the integration of viral DNA into the host genome. nih.govresearchgate.net Structural optimizations, such as adding a long branch to the C3 position of the indole core, have been shown to enhance interaction with a nearby hydrophobic cavity, significantly improving inhibitory potency. nih.govdntb.gov.ua

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): IDO1 and TDO are heme-containing enzymes that catalyze the rate-limiting step in tryptophan catabolism. bohrium.comnih.gov Their overexpression in the tumor microenvironment leads to immunosuppression. Consequently, dual inhibition of IDO1 and TDO is a promising strategy in cancer immunotherapy. bohrium.com Studies on indole-2-carboxylic acid derivatives have identified them as potential dual inhibitors of these enzymes. nih.gov For instance, certain 6-acetamido-indole-2-carboxylic acid derivatives have demonstrated potent dual inhibition with IC₅₀ values in the low micromolar range. nih.gov Molecular docking simulations suggest these compounds bind within the active sites of both IDO1 and TDO, providing a basis for how this compound derivatives might be optimized for similar activity. nih.gov

Table 1: IDO1/TDO Inhibitory Activity of Representative Indole-2-Carboxylic Acid Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

| 9o-1 | IDO1 | 1.17 |

| TDO | 1.55 | |

| 9p-O | IDO1 | Double-digit nM |

| TDO | Double-digit nM | |

| Data sourced from studies on indole-2-carboxylic acid derivatives, which serve as a model for the potential activity of this compound derivatives. nih.gov |

Cannabinoid Receptor 1 (CB1): The CB1 receptor is a key component of the endocannabinoid system. The position of halogen substitution on the indole ring significantly influences binding affinity. Competitive radioligand binding assays on various chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA revealed that chlorination at the 4-position of the indole core reduces hCB1 binding affinity compared to the non-chlorinated parent compound. mdpi.comresearchgate.net This suggests that while the indole scaffold is recognized by the receptor, a chloro substitution at this specific position may introduce steric or electronic effects that are detrimental to binding. mdpi.com

Transport Inhibitor Response 1 (TIR1): In plants, the F-box protein TIR1 is a primary auxin receptor that mediates a wide range of developmental processes. nih.govnih.gov Synthetic auxins are a major class of herbicides. Research into related chloro-indole compounds has shown potent interactions with this receptor. For example, 4-chloroindole-3-acetic acid (4-Cl-IAA), a naturally occurring auxin, interacts with the TIR1 pathway. publications.gc.canih.gov Furthermore, indole-3-carboxylic acid derivatives have been designed as TIR1 antagonists, and molecular docking studies confirm their interaction with the TIR1 protein through hydrogen bonds and π–π stacking. nih.gov Specifically, tetrazole bioisosteres of 4-chloro-indole acetic acid show a strong and preferential affinity for the TIR1 receptor, expanding the chemical space for designing receptor-selective synthetic auxins. researchgate.net

EGFR and VEGFR-2: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are receptor tyrosine kinases crucial for cancer cell proliferation and angiogenesis. nih.gov A significant body of research on the isomeric 5-chloro-indole-2-carboxylic acid framework has demonstrated potent inhibitory activity against these targets. mdpi.comtandfonline.com These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of the receptors. The 5-chloro substitution is often critical for potent activity. nih.gov Certain derivatives have shown dual inhibitory activity against both EGFR and VEGFR-2, with IC₅₀ values in the nanomolar range. tandfonline.comnih.gov This potent inhibition of EGFR/VEGFR-2 signaling highlights a key mechanism for the antiproliferative effects observed with chloro-indole carboxylic acids.

Table 2: Antiproliferative and EGFR/VEGFR-2 Inhibitory Activities of Representative Chloro-Indole Carboxylic Acid Derivatives

| Compound Class | Target | Activity Type | Value (nM) | Cancer Cell Line(s) |

| 5-chloro-indole-2-carboxylate (3e) | - | Antiproliferative (GI₅₀) | 29 | Panc-1, MCF-7, HT-29, A-549 |

| EGFR | Inhibition (IC₅₀) | 68 | - | |

| 5-chloro-indole-2-carboxylic acid (4b) | - | Antiproliferative (GI₅₀) | 68 | Panc-1, MCF-7, HT-29, A-549 |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) | EGFRʷᵗ | Inhibition (IC₅₀) | 68 | - |

| Indole Derivative (Compound III) | EGFR | Inhibition (IC₅₀) | 18 | - |

| VEGFR-2 | Inhibition (IC₅₀) | 45 | - | |

| Data sourced from studies on 5-chloro-indole-2-carboxylic acid derivatives and other indole derivatives, indicating the potential of the chloro-indole carboxylic acid scaffold. mdpi.comtandfonline.com |

Information regarding the interaction of this compound derivatives with the 5-HT2C receptor was not prominent in the reviewed literature.

The mechanisms of action for these derivatives are primarily driven by specific protein interactions rather than direct, non-specific binding to DNA.

Protein Interactions: As detailed above, derivatives of the indole carboxylic acid scaffold engage in highly specific interactions with the active or allosteric sites of enzymes and receptors. For HIV-1 integrase, this involves metal chelation in the catalytic core. nih.gov For IDO1/TDO and receptor tyrosine kinases like EGFR, the interaction occurs within well-defined binding pockets. nih.govtandfonline.com Molecular docking studies of related indole derivatives with the auxin receptor TIR1 and the bacterial enzyme DNA gyrase reveal detailed intermolecular interaction networks, including π-π stacking, hydrogen bonding, and hydrophobic interactions with key amino acid residues. nih.govnih.gov

DNA Interactions: While direct covalent binding to DNA is not a primary mechanism, some downstream effects of these compounds can lead to DNA damage. For instance, the antiproliferative activity of certain benzo[f]indole derivatives is associated with the generation of reactive oxygen species (ROS), which can cause DNA damage and induce apoptosis, leading to DNA fragmentation in the final stages of cell death. mdpi.com

Mechanistic Pathways of Biological Effects

The binding of this compound derivatives to their molecular targets triggers a cascade of downstream events, modulating cellular signaling pathways and ultimately producing a physiological response.

Antiproliferative Pathways: The antiproliferative effects of chloro-indole carboxylic acid derivatives are directly linked to their inhibition of growth factor receptors like EGFR and VEGFR-2. tandfonline.com Inhibition of these kinases blocks downstream signaling cascades, including the BRAF/MEK/ERK and PI3K/Akt pathways, which are fundamental for cell growth, proliferation, and survival. mdpi.com Studies on 5-chloro-indole-2-carboxylate derivatives confirm their potent inhibition of these mutant EGFR/BRAF pathways. mdpi.comresearchgate.net

Anti-inflammatory Pathways: The anti-inflammatory potential of indole and carboxylic acid derivatives is often linked to the modulation of key inflammatory pathways. This can involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins. nih.gov Furthermore, these compounds can interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a master regulator of inflammation, and its inhibition prevents the transcription of numerous pro-inflammatory cytokines and mediators. nih.gov

Herbicidal Pathways: The herbicidal action of auxinic compounds, such as the related 4-chloroindole-3-acetic acid, is complex. One major pathway involves the induction of abnormal levels of ethylene (B1197577). publications.gc.ca This overproduction of ethylene disrupts normal plant development by inhibiting cell division and DNA synthesis. publications.gc.canih.gov Concurrently, sustained interaction with the TIR1 auxin receptor leads to a massive degradation of Aux/IAA transcriptional repressor proteins. nih.gov This unleashes a cascade of gene expression that disrupts the delicate hormonal balance required for coordinated plant growth, ultimately leading to plant death. nih.govresearchgate.net

Apoptosis: The antiproliferative activity of many indole-based compounds culminates in the induction of apoptosis, or programmed cell death. Research on antiproliferative 5-chloro-indole derivatives demonstrates that their mechanism involves the activation of the intrinsic apoptotic pathway. nih.govmdpi.com These compounds have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins like Bcl-2, thereby altering the Bax/Bcl-2 ratio in favor of cell death. tandfonline.comnih.gov This leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which cleave essential cellular substrates and execute the apoptotic program. nih.govmdpi.com Some indole-aryl amide derivatives have also been found to cause cell cycle arrest, often in the G1 or G2/M phase, which can be a prelude to apoptosis. mdpi.comnih.gov

Autophagy: The role of this compound derivatives in modulating autophagy is less defined. However, there are links between the Bcl-2 family of proteins and autophagy regulation. Mcl-1, an anti-apoptotic Bcl-2 family member, is a known target of potent tricyclic 2-indole carboxylic acid inhibitors. nih.gov By inhibiting Mcl-1, such compounds could potentially disrupt the balance between apoptosis and autophagy, pushing the cell towards a specific death fate. Further research is needed to elucidate the direct impact of this compound derivatives on autophagic pathways.

Ligand-Target Interaction Analysis via Molecular Docking

Following an extensive search of scientific literature, no specific molecular docking studies detailing the ligand-target interactions of this compound were identified. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its target protein at the molecular level.

The absence of published research in this specific area means that a detailed analysis of the binding modes, key intermolecular forces, and energetic contributions for this compound cannot be provided at this time. Such studies are crucial for elucidating the mechanistic basis of the biological activity of a compound.

Characterization of Binding Modes and Key Intermolecular Forces (e.g., Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions)

Detailed characterization of the binding modes and the specific intermolecular forces governing the interaction of this compound with a biological target is contingent on the availability of molecular docking data. Intermolecular forces such as hydrogen bonding, π-π stacking, and hydrophobic interactions are fundamental to the stability of the ligand-target complex and determine the compound's specificity and affinity for its receptor. Without computational or experimental structural data, a description of these interactions for this compound remains speculative.

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is crucial for the future exploration of 3-Chloro-1H-indole-4-carboxylic acid and its derivatives. Modern synthetic strategies are increasingly focused on sustainability, atom economy, and procedural simplicity.

Multicomponent Reactions (MCRs): MCRs, which involve the reaction of three or more starting materials in a single step, offer a powerful tool for rapidly generating molecular complexity from simple precursors. acs.orgnih.gov Future research could focus on developing novel MCRs to construct the 3-chloro-indole-4-carboxylic acid core or to diversify it. For instance, Ugi-type reactions could be adapted using indole-N-carboxylic acids, prepared from indoles and CO2, to create diverse indole (B1671886) carboxamide amino amides. acs.org An innovative two-step MCR approach, involving an Ugi four-component reaction followed by an acid-induced cyclization, has been shown to produce multi-substituted indole-2-carboxamide derivatives under mild, metal-free conditions using ethanol as a solvent. rsc.org Adapting such methodologies could provide a sustainable and efficient route to analogs of this compound.

Sustainable Catalysis: The use of green and reusable catalysts is a key aspect of sustainable chemistry. researchgate.net Research into novel catalytic systems, such as biocatalysts or earth-abundant metal catalysts, for the specific chlorination and carboxylation of the indole ring could lead to more sustainable synthetic routes. Acid-catalyzed cascade reactions, which can lead to complex fused indole scaffolds in a single step, also represent a promising avenue for creating novel derivatives from indole-4-carboxylic acid precursors. nih.govuni-greifswald.deresearchgate.net

Advanced Computational Design of Next-Generation Indole Carboxylic Acids

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. sciencedaily.com

Structure-Based and Ligand-Based Design: For therapeutic applications, computational methods like molecular docking can be used to predict the binding modes of this compound derivatives within the active sites of target proteins. nih.govnih.gov By understanding these interactions, medicinal chemists can design next-generation inhibitors with improved potency and selectivity. For example, docking studies have been used to guide the design of indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors and indole-6-carboxylic acid derivatives as EGFR/VEGFR-2 inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing QSAR models for derivatives of this compound, researchers can identify key structural features that contribute to a specific biological effect. mdpi.com This knowledge can then guide the synthesis of new analogs with enhanced activity. Such studies have been successfully applied to various indole derivatives, highlighting the importance of parameters like hydrophobicity and electronic properties. nih.govmdpi.com

Quantum Chemical Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic properties of molecules. mdpi.comresearchgate.net These calculations can help rationalize structure-activity relationships and predict the reactivity of the this compound scaffold. For instance, DFT studies on halogenated 3-methylindoles have been used to understand and predict the stability of π-π stacking interactions, which are crucial for ligand-protein binding. mdpi.com

Development of Advanced Pharmacological Probes for Mechanistic Studies

Pharmacological probes are essential tools for elucidating complex biological pathways and validating drug targets. The this compound scaffold can serve as a starting point for the design of such probes.

Fluorescent Probes: By attaching a fluorophore to the indole core, it is possible to create fluorescent probes that can be used to visualize and track biological processes in real-time. mdpi.com For example, indole-based fluorescent probes have been developed for detecting specific ions like fluoride or for pH sensing. mdpi.comresearchgate.net Future research could focus on synthesizing fluorescently labeled derivatives of this compound to study its cellular uptake, distribution, and interaction with specific biomolecules.

Photoaffinity Labels: These probes contain a photoreactive group that, upon irradiation with light, forms a covalent bond with a nearby biological target. This allows for the identification of the specific binding partners of a molecule. Incorporating a photoaffinity label into the this compound structure could help identify its cellular targets and elucidate its mechanism of action.

Biotinylated Probes: Attaching a biotin tag allows for the isolation and identification of binding partners through affinity chromatography using streptavidin-coated beads. This technique can be employed to pull down and identify proteins that interact with derivatives of this compound.

Applications in Chemical Biology beyond Conventional Drug Discovery Paradigms

The unique properties of the indole scaffold can be leveraged in various areas of chemical biology that extend beyond traditional drug development. mdpi.com

Bioorthogonal Chemistry: Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.orgwikipedia.org The indole nucleus can be functionalized with "handles" that participate in such reactions. For example, an alkyne or azide group could be introduced onto the this compound scaffold, allowing it to be "clicked" onto other molecules within a biological environment. researchgate.net This opens up possibilities for in-situ drug synthesis, targeted drug delivery, and advanced cellular imaging.

Chemical Inducers of Proximity: The scaffold could be incorporated into bivalent molecules, such as PROTACs (Proteolysis-Targeting Chimeras), which bring a target protein and an E3 ubiquitin ligase into close proximity to induce targeted protein degradation. One part of the molecule would be a derivative of this compound designed to bind a specific protein of interest, while the other part would recruit the cellular degradation machinery.

Biosensors: Genetically encoded biosensors can be used for the real-time quantitative analysis of specific metabolites. nih.gov Indole-responsive whole-cell biosensors have been developed based on gene expression systems from bacteria like Pseudomonas putida. nih.gov While these systems respond to indole itself, derivatives of this compound could be used to probe the specificity of these sensors or to develop new sensors for halogenated indoles.

Opportunities for Scaffold Diversification and Lead Optimization

The this compound core is a versatile platform for further chemical modification to optimize its properties for various applications.

Scaffold Diversification: The inherent reactivity of the indole ring allows for the creation of diverse and complex structures. mdpi.com For example, the C3 and C4 positions can be used as anchor points to construct fused polycyclic systems. nih.govmdpi.comrsc.org Acid-catalyzed cascade reactions starting from 1H-indol-4-carboxylic acid methyl ester have been shown to produce novel tetracyclic indole scaffolds. researchgate.net Palladium-catalyzed reactions have also been extensively used to create 3,4-fused tricyclic indoles. mdpi.comacs.org Applying these strategies to the 3-chloro analog could generate libraries of unique compounds for biological screening.

Lead Optimization: In the context of drug discovery, once a "hit" compound is identified, a process of lead optimization is undertaken to improve its potency, selectivity, and pharmacokinetic properties. mdpi.com For a hypothetical bioactive derivative of this compound, optimization could involve:

Modifying the Carboxylic Acid: Converting the carboxylic acid to various amides, esters, or bioisosteres (like tetrazoles) can significantly impact binding affinity, cell permeability, and metabolic stability. nih.gov

Varying the Chlorine Position: While the focus is on the 3-chloro derivative, exploring other halogenation patterns on the indole ring can fine-tune the electronic properties and binding interactions of the molecule.

Substitution at Other Positions: Introducing various substituents at the N1, C2, C5, C6, and C7 positions of the indole ring can explore new structure-activity relationships (SAR) and improve drug-like properties. nih.govmdpi.comnih.gov

Below is a table summarizing potential diversification strategies for the this compound scaffold.

| Position | Modification Strategy | Potential Outcome |

| C4-COOH | Amide/Ester formation, Bioisosteric replacement (e.g., tetrazole) | Modulate binding, solubility, and metabolic stability |

| N1 | Alkylation, Acylation | Alter pharmacokinetic properties and binding |

| C2 | Introduction of functional groups (e.g., carboxamides) | Explore new binding interactions |

| C5, C6, C7 | Halogenation, Alkylation, Methoxy groups | Fine-tune electronic properties and SAR |

| C3/C4 | Annulation/Ring fusion reactions | Create novel, rigid scaffolds with unique 3D shapes |

The continued exploration of this compound through these advanced synthetic, computational, and biological approaches holds great promise for the discovery of new therapeutic agents, chemical probes, and innovative tools for chemical biology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloro-1H-indole-4-carboxylic acid?

- Methodological Answer : A widely used approach involves alkaline hydrolysis of ester precursors. For example, methyl-1H-indole-4-carboxylate can be hydrolyzed using NaOH (1.14 mmol) in ethanol/water (1:1) at 85°C for 3 hours, followed by acidification with HCl to isolate the carboxylic acid . Alternative routes may involve chloro-substitution at the indole core using electrophilic chlorinating agents, though specific protocols require optimization based on regioselectivity challenges (e.g., competing substitution at positions 3, 4, or 6) .

Q. How is this compound purified and analyzed for purity?

- Methodological Answer :

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from DMF/acetic acid mixtures are effective .

- Purity Analysis : HPLC with a YMC Pack ODS-A column (4.6 mm ID) under isocratic or gradient elution conditions ensures ≥90% purity . LC-MS can further confirm molecular integrity by detecting [M+H]⁺ or [M-H]⁻ ions.

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Characteristic peaks for the indole NH (~12 ppm), aromatic protons, and carboxylic acid protons.

- IR : Stretching vibrations for COOH (~1700 cm⁻¹) and C-Cl (~550 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX refinement) resolves bond lengths and angles, with mean (C–C) deviations <0.002 Å and R-factors <0.05 . SHELXTL software is recommended for refining twinned or high-resolution data .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts?

- Methodological Answer :

- Temperature Control : Lower temperatures (e.g., 0°C during acidification) reduce decarboxylation side reactions .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve regioselectivity in halogenation steps .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility during recrystallization .

Q. What analytical strategies identify and characterize synthetic byproducts?

- Methodological Answer :

- TLC/HPLC Monitoring : Track reaction progress and isolate intermediates using ethyl acetate/hexane mobile phases .

- High-Resolution MS : Differentiates isobaric byproducts (e.g., chlorinated vs. hydroxylated derivatives).

- X-ray Powder Diffraction : Detects crystalline impurities when single crystals are unavailable .

Q. How does this compound interact with biological targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of SARS-CoV-2 3CLpro or similar proteases using fluorescence-based assays (e.g., FRET substrates) .

- Receptor Binding Studies : Radioligand displacement assays quantify affinity for targets like G-protein-coupled receptors (GPCRs) .

- Mechanistic Insights : The chloro and carboxylate groups may chelate metal ions (e.g., Zn²⁺ in metalloenzymes), altering catalytic activity .

Q. How do computational models predict structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB entries) to map binding poses.

- QSAR Modeling : Correlate electronic parameters (Hammett σ) or steric bulk (Cl position) with bioactivity data .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactivity (e.g., electrophilic substitution sites) .

Q. How are contradictions between spectroscopic and crystallographic data resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |